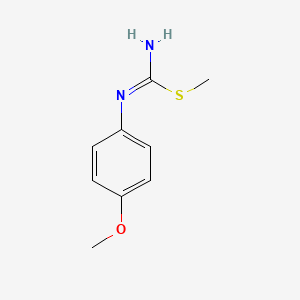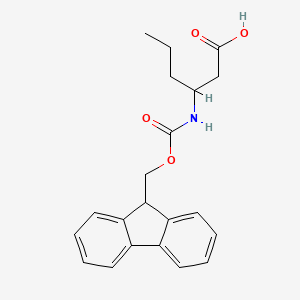
N-Fmoc-(+/-)-3-aminohexanoic acid
Descripción general
Descripción
N-Fmoc-(+/-)-3-aminohexanoic acid is a type of amino acid derivative that is frequently used in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, serves as a protective group for the amine part of the molecule during synthesis . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of N-Fmoc-(+/-)-3-aminohexanoic acid involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to introduce the Fmoc group . The Fmoc group can be removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis
The molecular structure of N-Fmoc-(+/-)-3-aminohexanoic acid is characterized by the presence of the Fmoc group, which is a fluorene group with strong UV absorption properties . The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group is removed by base, typically piperidine . This deprotection releases a fluorene group, which can serve as a useful indicator of synthesis success due to its strong UV absorption properties .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Fmoc-(+/-)-3-aminohexanoic acid are largely determined by the presence of the Fmoc group . This group imparts certain characteristics to the compound, such as strong UV absorption properties .Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Amino Acids
N-Fmoc-(+/-)-3-aminohexanoic acid is used in the synthesis of enantiomerically pure amino acids. For instance, its derivative, N-Fmoc-S-Mob (S)-α-amino-e-mercaptohexanoic acid (Amh), was synthesized efficiently from (L)-lysine, demonstrating its utility in solid-phase peptide synthesis without racemization (Heeb, Aberle, & Nambiar, 1994).
Large-Scale Asymmetric Synthesis
It plays a significant role in the large-scale asymmetric synthesis of related compounds, like Fmoc‐(S)‐2‐amino‐6,6,6‐trifluorohexanoic acid. This process is vital for protein engineering and drug design, highlighting its importance in the synthesis of large amounts of enantiomerically pure compounds (Yin et al., 2019).
Fabrication of Functional Materials
Fmoc-modified amino acids, including derivatives of N-Fmoc-(+/-)-3-aminohexanoic acid, are crucial in the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc group facilitate the self-organization of these molecules, leading to applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis
N-Fmoc-(+/-)-3-aminohexanoic acid is integral in solid-phase peptide synthesis. The introduction of the Fmoc group in solid-phase peptide synthesis has enhanced the methodology significantly, leading to syntheses of biologically active peptides and small proteins (Fields & Noble, 2009).
Biopotency Enhancement in Peptide Analogues
It is used to enhance the biopotency of peptide analogues. Attachment of a hydrophobic group like Fmoc to the N-terminal of oligopeptide analogues significantly increases their biological activity, as demonstrated in studies involving phospholipid vesicles (Federwisch et al., 1992).
Antimicrobial Activity in Supramolecular Gels
Incorporation of Fmoc-functionalized amino acids into supramolecular gels has shown potential in the biomedical field, particularly in antimicrobial applications. The study of Fmoc-Lys(Fmoc)-OH in supramolecular gels exemplifies this application (Croitoriu et al., 2021).
Safety And Hazards
Direcciones Futuras
The use of Fmoc-protected amino acids like N-Fmoc-(+/-)-3-aminohexanoic acid in peptide synthesis is expected to continue due to the advantages they offer, such as high-quality building blocks and straightforward synthetic access to a broad range of peptide derivatives . The development of peptide drugs has become one of the hottest topics in pharmaceutical research, and the use of Fmoc chemistry is a key part of this trend .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFHGLNHSVMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202233 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-3-aminohexanoic acid | |
CAS RN |
282524-94-1 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



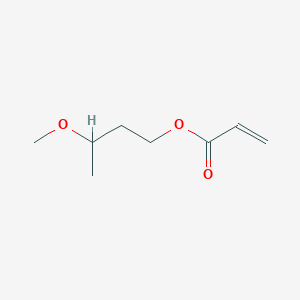
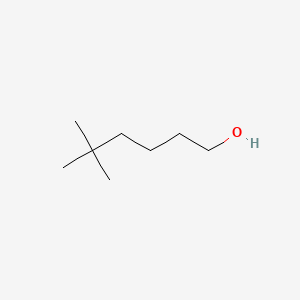
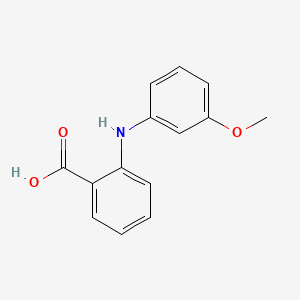
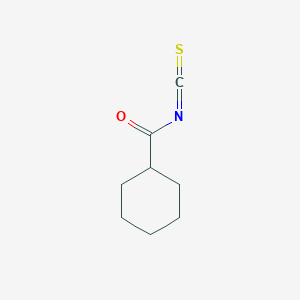
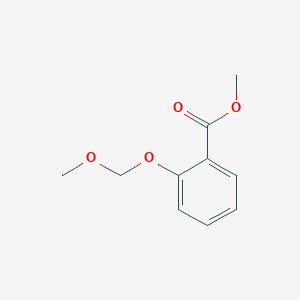

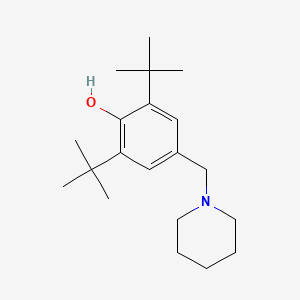
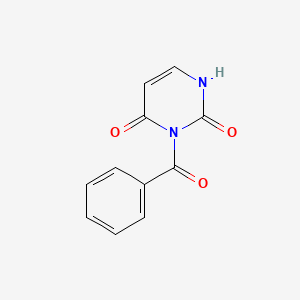
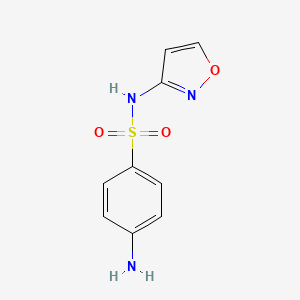
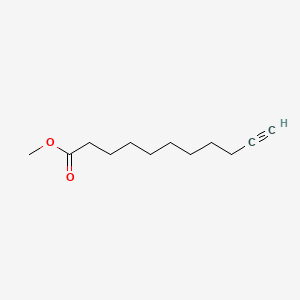
![1-Azabicyclo[2.2.2]octane-2-methanol](/img/structure/B3050673.png)
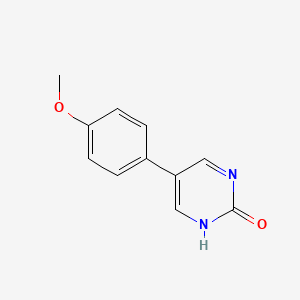
![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)
